Butanoic acid, 4,4-bis(diethoxyphosphinyl)-
Beschreibung
BenchChem offers high-quality Butanoic acid, 4,4-bis(diethoxyphosphinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 4,4-bis(diethoxyphosphinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4,4-bis(diethoxyphosphoryl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O8P2/c1-5-17-21(15,18-6-2)12(10-9-11(13)14)22(16,19-7-3)20-8-4/h12H,5-10H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFLOZIKDSCHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCC(=O)O)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569353 | |
| Record name | 4,4-Bis(diethoxyphosphoryl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136496-88-3 | |
| Record name | 4,4-Bis(diethoxyphosphoryl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Phosphonates of the Molecular Formula C12H26O8P2
This guide provides a comprehensive technical overview of phosphonates corresponding to the molecular formula C12H26O8P2. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis strategies, analytical characterization, and therapeutic applications of this class of organophosphorus compounds. The narrative emphasizes the rationale behind methodological choices, grounding all claims in authoritative scientific literature.
Section 1: Core Physicochemical and Structural Characteristics
Organophosphorus compounds are central to numerous applications, from industrial water treatment to cutting-edge medicine.[1] Phosphonates, characterized by a stable carbon-to-phosphorus (C-P) bond, are of particular interest in drug design as they serve as non-hydrolyzable bioisosteres of natural phosphates.[2][3][4] The molecular formula C12H26O8P2 represents a specific subclass of these compounds, likely a bisphosphonate diester or a related derivative, whose properties are dictated by its precise molecular architecture.
Molecular Formula and Weight
The fundamental identity of any chemical entity begins with its molecular formula and corresponding weight. These values are critical for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.
| Property | Value |
| Molecular Formula | C₁₂H₂₆O₈P₂ |
| Monoisotopic Mass | 360.1048 g/mol |
| Average Mass | 360.282 g/mol |
The precise mass is indispensable for high-resolution mass spectrometry (HRMS), which can confirm the elemental composition with high confidence.
The Challenge of Structural Isomerism
A single molecular formula can represent numerous distinct molecules, or isomers, with different connectivity and spatial arrangements. For C12H26O8P2, the potential for isomerism is vast, encompassing constitutional isomers (variations in atom connectivity) and stereoisomers (variations in 3D arrangement).[5][6][7]
This structural diversity is a critical consideration in drug development, as different isomers can exhibit profoundly different pharmacological and toxicological profiles. For example, the C12H26 alkyl portion could be a single linear dodecyl chain, a branched chain, or part of the ester functionalities. The two phosphonate groups could be attached to the same carbon (a geminal bisphosphonate), adjacent carbons (vicinal), or at distant points on the alkyl backbone.
Caption: Potential isomeric classes for C12H26O8P2.
Section 2: Synthesis of C12H26O8P2 Phosphonates: A Representative Protocol
The synthesis of phosphonates is a well-established field, with several cornerstone reactions providing access to a wide array of structures. The Michaelis-Arbuzov and Hirao reactions are classic methods for forming the C-P bond.[8][9] For bisphosphonates, strategies often involve reacting a dihaloalkane with a trialkyl phosphite or using phosphonylation of organometallic reagents.
Below is a representative, field-proven workflow for the synthesis of a terminal bisphosphonate tetraester, such as tetraethyl decane-1,10-diylbis(phosphonate), an isomer of C12H26O8P2. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Protocol: Synthesis of a Tetraalkyl Bisphosphonate
Objective: To synthesize a tetraethyl-dodecyl-bisphosphonate isomer via the Michaelis-Arbuzov reaction.
Materials:
-
1,10-Dibromodecane
-
Triethyl phosphite
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Heating mantle with temperature control and magnetic stirrer
-
Condenser and standard glassware for reflux
Step-by-Step Methodology:
-
Reactor Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
Causality: An inert atmosphere is crucial to prevent oxidation of the triethyl phosphite reagent, which can occur at elevated temperatures.
-
-
Reagent Addition: Charge the flask with 1,10-dibromodecane (1 equivalent) and an excess of triethyl phosphite (2.5 equivalents). Toluene can be used as a high-boiling solvent, though the reaction is often run neat.
-
Causality: A molar excess of triethyl phosphite ensures the complete reaction of both electrophilic sites on the dibromoalkane and drives the reaction to completion according to Le Châtelier's principle.
-
-
Reaction: Heat the mixture to reflux (approx. 150-160°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Causality: The high temperature provides the necessary activation energy for the Sɴ2 attack of the phosphorus on the alkyl halide, followed by the elimination of ethyl bromide, which is the hallmark of the Arbuzov rearrangement.
-
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.
-
Causality: Vacuum distillation is effective due to the significant difference in boiling points between the non-volatile product and the volatile starting materials/byproducts. c. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Causality: This step separates the desired bisphosphonate product from any mono-phosphonate intermediate and other non-polar impurities.
-
Caption: Synthetic workflow for a C12H26O8P2 isomer.
Section 3: Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical and pharmaceutical research. A multi-technique approach ensures a self-validating system where orthogonal methods corroborate the findings.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Used to confirm the structure of the carbon backbone and the ester groups.
-
³¹P NMR: This is the most definitive technique for phosphonate characterization. It provides a distinct signal for the phosphorus nuclei, with a chemical shift indicative of its chemical environment. A single peak would suggest a symmetrical molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution MS (HRMS): Provides the exact mass of the molecule, allowing for the unambiguous confirmation of the C12H26O8P2 elemental formula.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. For highly polar phosphonic acids, Hydrophilic Interaction Chromatography (HILIC) is often employed.[10]
-
-
Elemental Analysis: Provides the percentage composition of C, H, and P, serving as a final bulk purity confirmation.
Analytical Workflow Protocol
Caption: Integrated workflow for analytical validation.
Section 4: Applications in Drug Development and Research
Phosphonates and bisphosphonates are cornerstones of modern medicinal chemistry.[3] Their stability and unique physicochemical properties make them valuable moieties for designing novel therapeutics.
-
Bioisosteres of Phosphates: The C-P bond in phosphonates is resistant to enzymatic cleavage by phosphatases, unlike the labile P-O bond in phosphates.[4] This makes them ideal candidates for designing stable analogs of natural phosphate-containing molecules like ATP or DNA, which can act as enzyme inhibitors.[3][11] Acyclic nucleoside phosphonates, such as Tenofovir, are potent antiviral drugs that exemplify this principle.[2][11]
-
Bone Targeting: Bisphosphonates have a high affinity for hydroxyapatite, the mineral component of bone. This property is exploited in drugs for osteoporosis, such as etidronic acid, which deliver the therapeutic agent directly to the site of action.[12][13]
-
Improving Drug Properties: The phosphonate group can be introduced into a drug molecule to enhance its water solubility or to create a prodrug.[14] Phosphonate prodrugs are designed to improve pharmacokinetic properties like oral bioavailability, releasing the active drug in vivo after metabolic transformation.[11][14]
Conclusion
The molecular formula C12H26O8P2 describes a class of phosphonate compounds with significant potential in materials science and pharmacology. While the formula itself allows for considerable isomeric diversity, established synthetic routes like the Michaelis-Arbuzov reaction provide reliable access to specific structures. A rigorous, multi-faceted analytical workflow is essential to unequivocally determine the structure and purity of any synthesized candidate. The inherent stability and unique chelating properties of the phosphonate group ensure that molecules of this class will continue to be valuable targets for researchers in drug discovery and development, serving as enzyme inhibitors, bone-targeting agents, and versatile prodrug moieties.
References
- Methods for the synthesis of phosphonate esters.
- Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI.
- New synthesis and reactions of phosphon
- Chemistry Explained: Phosphon
- Phosphate and phosphite synthesis by esterification, hydrolysis and oxid
- Phosphon
- Phosphonate synthesis by substitution or phosphonyl
- Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. MDPI.
- Detecting traces of phosphon
- Phosphon
- Phosphon
- [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao.
- Editorial: Phosphonate chemistry in drug design and development, Volume II. PMC - NIH.
- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers.
- Editorial: Phosphonate Chemistry in Drug Design and Development. PMC - NIH.
- Development and Clinical Application of Phosphorus-Containing Drugs. PMC - NIH.
- Overview of Biologically Active Nucleoside Phosphon
- Phosphonic acid: preparation and applic
- Selected constitutional isomers of molecular formula C 6 H 12 O 2. Doc Brown's Chemistry.
- 10 selected constitutional isomers of molecular formula C2H4O2 structural formula of isomers skeletal formula functional group E/Z R/S isomers of C2H4O2 carboxylic acids esters enols heterocyclic compounds peroxides oxiranes uses properties applic
- selected examples of constitutional isomers of molecular formula C8H8O2 with a benzene ring structural formula isomers, carbon chain & functional group isomers, skeletal formula, carboxylic acids, alldehydes, ketones. Doc Brown.
- 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applic
Sources
- 1. cdn.hach.com [cdn.hach.com]
- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examples of constitutional isomers of molecular formula C6H12O2, names, structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxy aldehydes, hydroxy ketones ene diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 6. 10 selected constitutional isomers of molecular formula C2H4O2, structural formula, skeletal formula, IUPAC names, functional group isomers, E/Z geometrical, R/S optical isomers of C2H4O2 carboxylic acids esters enols heterocyclic compounds peroxides oxiranes uses properties applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 7. selected examples of constitutional isomers of molecular formula C8H8O2 with a benzene ring structural formula isomers, carbon chain & functional group isomers, skeletal formula, carboxylic acids, alldehydes, ketones, Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 8. mdpi.com [mdpi.com]
- 9. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 12. Phosphonate - Wikipedia [en.wikipedia.org]
- 13. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Application of phosphates and phosphonates prodrugs in drug research and development] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of gem-Bisphosphonate Conjugates using Butanoic acid 4,4-bis(diethoxyphosphinyl)-
Introduction: A Strategic Building Block for Bone-Targeting Therapeutics
In the landscape of modern drug development, particularly in the treatment of bone-related diseases such as osteoporosis and bone metastases, the targeted delivery of therapeutic agents is paramount. Gem-bisphosphonates are a class of compounds renowned for their high affinity for hydroxyapatite, the primary mineral component of bone.[1] This inherent bone-seeking property makes them ideal candidates for development as drug carriers, enabling the concentration of therapeutic payloads at the site of action while minimizing systemic exposure and associated side effects.[2]
Butanoic acid 4,4-bis(diethoxyphosphinyl)-, also known as tetraethyl (3-carboxypropyl)gem-bisphosphonate, represents a key bifunctional building block in the synthesis of these sophisticated bone-targeting agents. Its structure is elegantly designed for this purpose: the gem-bisphosphonate moiety acts as the "anchor" that binds to bone, while the terminal carboxylic acid provides a versatile "handle" for the covalent attachment of a wide array of molecules, including therapeutic drugs, imaging agents, and pharmacokinetic modifiers.[3] The ethyl ester protection on the phosphonate groups ensures solubility in organic solvents, facilitating synthetic manipulations, and can be readily hydrolyzed under acidic conditions to reveal the active phosphonic acids required for bone binding.
This guide provides an in-depth exploration of the synthetic utility of Butanoic acid 4,4-bis(diethoxyphosphinyl)-, focusing on its application in the creation of amide-linked gem-bisphosphonate conjugates. We will delve into the mechanistic rationale behind the synthetic choices and provide a detailed, field-proven protocol for the coupling of this building block to a primary amine, a common linkage strategy in the development of bone-targeted prodrugs.[3]
Core Synthesis Strategy: Amide Bond Formation
The conversion of the carboxylic acid group of Butanoic acid 4,4-bis(diethoxyphosphinyl)- into an amide bond is a robust and widely employed strategy for conjugating it to amine-containing molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.
A variety of coupling reagents have been developed for this purpose, with carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being among the most common. The reaction mechanism, when using EDC in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt), proceeds through a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt to form an active ester, which is less prone to side reactions and racemization. The amine then displaces HOBt to form the stable amide bond. The byproducts of this reaction are water-soluble, simplifying purification.
Visualizing the Workflow: From Building Block to Conjugate
The following diagram illustrates the overall synthetic strategy, from the activation of Butanoic acid 4,4-bis(diethoxyphosphinyl)- to the final amide conjugate and subsequent deprotection to the active bone-targeting agent.
Caption: Synthetic workflow for gem-bisphosphonate conjugates.
Detailed Experimental Protocol: Synthesis of an Amide-Linked Bisphosphonate Ester
This protocol provides a representative method for the coupling of Butanoic acid 4,4-bis(diethoxyphosphinyl)- with a generic primary amine using EDC and HOBt.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| Butanoic acid, 4,4-bis(diethoxyphosphinyl)- | 136496-88-3 | Various | Ensure anhydrous conditions. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 25952-53-8 | Sigma-Aldrich | Store under inert gas. |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | Sigma-Aldrich | Anhydrous grade recommended. |
| Primary Amine (R-NH₂) | Varies | Various | Substrate of interest. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich | Use as a non-nucleophilic base. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Sigma-Aldrich | Sure/Seal™ or freshly distilled. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | N/A | In-house prep. | For aqueous work-up. |
| Brine | N/A | In-house prep. | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | For drying organic layers. |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Butanoic acid, 4,4-bis(diethoxyphosphinyl)- (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Coupling Agents: To the stirred solution at room temperature, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Addition of Amine and Base: In a separate vial, dissolve the primary amine (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the organic layer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure amide-linked bisphosphonate ester conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Results and Characterization Data
The successful synthesis of the amide-linked conjugate will be confirmed by spectroscopic analysis. The following table provides a general guide to the expected characterization data.
| Analysis | Expected Observations |
| ¹H NMR | Disappearance of the broad carboxylic acid proton signal. Appearance of a new amide N-H proton signal (typically a broad singlet or triplet). Characteristic signals for the methylene groups of the butanoyl chain and the ethyl groups of the phosphonate esters will be present. New signals corresponding to the R-group of the conjugated amine will appear. |
| ¹³C NMR | A shift in the carbonyl carbon resonance from the carboxylic acid (typically ~175-185 ppm) to the amide region (~170-175 ppm). Signals for the carbons of the bisphosphonate moiety and the newly introduced R-group will be observed. |
| ³¹P NMR | A singlet or a complex multiplet in the range of δ 20-30 ppm, characteristic of the P-C-P gem-bisphosphonate structure. |
| HRMS (ESI+) | The calculated mass of the protonated molecule [M+H]⁺ should be observed with high accuracy (< 5 ppm error). |
| Yield | 60-90%, depending on the nature of the amine and the efficiency of the purification. |
Subsequent Deprotection to the Active Bisphosphonic Acid
To unmask the bone-targeting functionality, the ethyl esters of the phosphonate groups must be hydrolyzed. This is typically achieved by treating the ester conjugate with a strong acid.
Caption: Mechanism of phosphonate ester deprotection.
Protocol for Hydrolysis:
-
Dissolve the amide-linked bisphosphonate ester conjugate in a suitable solvent such as dioxane or methanol.
-
Add concentrated hydrochloric acid (e.g., 6 M HCl) and heat the mixture to reflux.
-
Monitor the reaction by ³¹P NMR for the disappearance of the starting material's signal and the appearance of a new signal corresponding to the bisphosphonic acid.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The final product can often be purified by precipitation or lyophilization.
Conclusion and Future Perspectives
Butanoic acid 4,4-bis(diethoxyphosphinyl)- is a valuable and versatile synthon for the development of advanced, bone-targeting drug delivery systems. The straightforward and high-yielding amide coupling protocols described herein allow for the conjugation of a diverse range of amine-containing molecules. This strategy has been successfully employed in the preclinical development of novel therapeutics for osteoporosis and other bone disorders.[3] The continued exploration of different linker chemistries and therapeutic payloads attached to this bisphosphonate scaffold holds significant promise for the future of bone disease treatment.
References
-
Young, R. N., Gibe, R., Chen, G., et al. (2017). Design, Synthesis, and Pharmacokinetics of a Bone-Targeting Dual-Action Prodrug for the Treatment of Osteoporosis. Journal of Medicinal Chemistry, 60(17), 7466-7484. Available from: [Link]
-
Young, R. N., Gibe, R., Chen, G., et al. (2021). Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions. Journal of Medicinal Chemistry, 64(7), 3745-3765. Available from: [Link]
-
Arns, S., Gibe, R., Moreau, A., et al. (2012). Design and synthesis of novel bone-targeting dual-action pro-drugs for the treatment and reversal of osteoporosis. Bioorganic & Medicinal Chemistry, 20(6), 2131-2140. Available from: [Link]
-
Farrell, K. B., Karpeisky, A., Thamm, D. H., & Zinnen, S. (2018). Bisphosphonate conjugation for bone specific drug targeting. Bone Reports, 9, 47-60. Available from: [Link]
-
Chaloin, O., Cabart, F., Marin, J., et al. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-hydroxypipecolate Derivatives. Organic Syntheses. Available from: [Link]
-
Young, R. N., & Grynpas, M. Targeting therapeutics to bone by conjugation with bisphosphonates. Summit - Simon Fraser University. Available from: [Link]
-
Chmielewska, E., Wietrzyk, J., & Kafarski, P. (2016). Synthetic Procedures Leading towards Aminobisphosphonates. Molecules, 21(11), 1474. Available from: [Link]
-
Zhang, L., Wang, Y., & Liu, Y. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. International Journal of Molecular Sciences, 13(7), 8294-8305. Available from: [Link]
-
Ordoñez, M., & Argüello Velasco, R. O. (2025). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Pharmaceuticals, 18(7), 1063. Available from: [Link]
Sources
- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Precision Hydrolysis of Diethoxyphosphinyl Esters: A Senior Scientist’s Guide to Phosphonic Acid Synthesis
Executive Summary
The conversion of diethoxyphosphinyl esters (diethyl phosphonates) to their corresponding phosphonic acids is a critical transformation in the synthesis of nucleotide antivirals (e.g., Tenofovir), bone-targeting bisphosphonates, and chemical biology probes. While the diethyl ester is an excellent protecting group during Arbuzov or Michaelis-Becker reactions, its removal is thermodynamically challenging due to the stability of the P-O-C linkage.
This guide moves beyond generic textbook descriptions to provide field-validated protocols. We focus primarily on the McKenna Method (TMSBr) due to its mildness and chemoselectivity, while also detailing the Classical Acid Hydrolysis for robust substrates and the in situ TMSI method for difficult steric cases.
Strategic Framework: The Challenge of the P-O Bond
Unlike carboxylic esters, phosphonate esters are remarkably resistant to saponification. Basic hydrolysis (e.g., NaOH/EtOH) typically halts at the mono-ester stage because the resulting phosphonate mono-anion (
Therefore, successful deprotection strategies must rely on either:
-
Silyl-halide cleavage (The McKenna Method): An
-type dealkylation under anhydrous conditions. -
Acid-catalyzed hydrolysis: Harsh protonation requiring high thermal energy.
Decision Matrix: Selecting Your Method
Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate stability and steric hindrance.
Protocol A: The McKenna Method (TMSBr)
Status: Gold Standard | Scope: General Purpose, Acid-Sensitive Substrates
The McKenna reaction utilizes bromotrimethylsilane (TMSBr) to transesterify the ethyl groups into labile silyl esters, which are subsequently hydrolyzed by water or alcohol.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Arbuzov-like pathway where the phosphoryl oxygen attacks the silicon, activating the methylene carbon for bromide attack.
Figure 2: The McKenna Mechanism.[1] Note that the intermediate Bis(TMS) ester is highly sensitive to moisture.
Detailed Procedure
Reagents:
-
Substrate: Diethyl phosphonate (1.0 equiv).
-
Reagent: Bromotrimethylsilane (TMSBr) (3.0 – 4.0 equiv). Note: Use 4.0 equiv if the substrate contains other Lewis basic sites (amides, carbonyls).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Quench: Methanol (MeOH) or 95% Ethanol.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.[1]
-
Dissolution: Dissolve the diethyl phosphonate in anhydrous DCM (0.1 M – 0.2 M concentration).
-
Expert Tip: If your substrate is polar, use MeCN. TMSBr is compatible with MeCN.
-
-
Addition: Cool the solution to 0°C (ice bath). Add TMSBr dropwise via syringe.
-
Why? The reaction is slightly exothermic. Controlling the rate prevents the loss of volatile TMSBr (bp 79°C).
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT).
-
Monitoring: Monitor by
P NMR . The starting material (approx. 20–30 ppm) will disappear, replaced by the silyl ester signal (shifted significantly, often to 0–10 ppm depending on R). -
Duration: Typically 2–16 hours. If incomplete after 16h, add 1.0 equiv more TMSBr.
-
-
Concentration (Critical Step): Once conversion is complete, concentrate the reaction mixture in vacuo to remove solvent, excess TMSBr, and the byproduct Ethyl Bromide (EtBr).
-
Caution: Do not expose to air yet. The silyl ester is unstable.
-
-
Hydrolysis/Quench: Re-dissolve the residue in MeOH (approx. 5 mL per mmol). Stir for 30–60 minutes.
-
Chemistry: This converts R-P(O)(OTMS)
to R-P(O)(OH) and volatile MeOTMS.
-
-
Isolation: Concentrate in vacuo to obtain the crude phosphonic acid.
-
Purification: Phosphonic acids are often syrups. Trituration with Et
O or Hexanes often yields a solid. If purification is needed, use Reverse Phase (C18) HPLC or recrystallization from water/alcohol.
-
Troubleshooting & Optimization
-
Issue: N-Alkylation. If your substrate contains a nucleophilic amine (e.g., pyridine, tertiary amine), the EtBr byproduct can alkylate the nitrogen.
-
Solution: Use TMSI (see Protocol B) or add a scavenger like propylene oxide, though this complicates workup. Alternatively, perform the reaction in refluxing DCM to distill off EtBr as it forms.
-
-
Issue: Incomplete Reaction.
-
Solution: Ensure anhydrous conditions. Moisture destroys TMSBr, generating HBr.
-
Protocol B: The In Situ TMSI Method
Status: High Reactivity | Scope: Sterically Hindered Esters (Isopropyl, t-Butyl)
Iodotrimethylsilane (TMSI) is significantly more reactive than TMSBr but is expensive and unstable. Generating it in situ using TMSCl and Sodium Iodide (NaI) is a cost-effective and powerful alternative.
Reagents:
-
Chlorotrimethylsilane (TMSCl) (4.0 equiv).
-
Sodium Iodide (NaI) (4.0 equiv).
-
Solvent: Anhydrous Acetonitrile (MeCN).
Step-by-Step:
-
Dissolve the phosphonate in anhydrous MeCN.
-
Add NaI (solid) followed by TMSCl (liquid). The solution will turn yellow/orange (iodine trace) and NaCl will precipitate.
-
Stir at RT (or mild heat 40°C for difficult substrates) for 1–4 hours.
-
Workup: Filter off the NaCl salts under inert atmosphere if possible, or proceed directly to concentration.
-
Quench with aqueous sodium thiosulfate (to remove iodine color) or simple MeOH if color is not an issue.
Protocol C: Classical Acid Hydrolysis
Status: Legacy/Robust | Scope: Simple Alkyl/Aryl Phosphonates
For substrates lacking acid-sensitive moieties (Boc, esters, acetals), simple acid hydrolysis is scalable and requires no expensive silyl reagents.
Reagents:
-
6N HCl or 48% HBr.
Step-by-Step:
-
Dissolve substrate in 6N HCl (excess).
-
Heat to reflux (100°C+) for 6–12 hours.
-
Monitoring:
P NMR is essential, as TLC is often uninformative for polar acids. -
Isolation: Evaporate to dryness. Co-evaporate with water/toluene to remove traces of acid.
-
Note: This often yields the hydrochloride salt if amines are present.
-
Comparative Analysis
| Feature | McKenna (TMSBr) | In Situ TMSI | Acid Hydrolysis (HCl) |
| Reactivity | Moderate-High | Very High | Low (Requires Heat) |
| Conditions | Mild (RT, Neutral workup) | Mild (RT) | Harsh (Reflux, Acidic) |
| Cost | High | Moderate | Low |
| Selectivity | Excellent (Spares carboxylic esters) | Good (May cleave ethers) | Poor (Cleaves everything) |
| Byproducts | EtBr (Volatile) | EtI, NaCl | EtOH |
| Best For | Complex Drug Scaffolds | Steric Bulk | Simple Building Blocks |
References
-
McKenna, C. E., et al. (1977).[2] "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Tetrahedron Letters, 18(2), 155-158.
-
Rabinowitz, R. (1963). "The Reaction of Phosphonates with Acid Halides and Acid Anhydrides." Journal of Organic Chemistry, 28(11), 2975–2978.
-
Harsági, N., & Keglevich, G. (2021).[3] "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, 26(10), 2840.[4][5]
-
Wiemer, A. J., & Wiemer, D. F. (2015). "Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier." Topics in Current Chemistry, 360, 115-160.
Sources
Application Notes and Protocols: Conjugation of Bisphosphonates to Proteins via Carboxyl Functionalization
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates (BPs) are a class of compounds renowned for their high affinity for the bone mineral matrix, hydroxyapatite.[1][2] This unique characteristic has established them as a cornerstone in the treatment of bone disorders like osteoporosis and Paget's disease, as well as in managing bone metastases.[1][3] The core structure of bisphosphonates, characterized by a P-C-P backbone, allows for versatile chemical modifications, enabling their conjugation to various biomolecules, including proteins.[4][5]
The conjugation of bisphosphonates to proteins, such as antibodies or growth factors, creates powerful therapeutic and diagnostic agents.[6][7] This strategy, often referred to as an osteotropic drug delivery system (ODDS), facilitates the targeted delivery of protein therapeutics to the bone microenvironment, thereby enhancing their efficacy while minimizing systemic side effects.[3] This application note provides a detailed guide to a common and effective method for conjugating bisphosphonates to proteins: leveraging a carboxyl functional group on the bisphosphonate for amide bond formation with primary amines on the protein surface.[8][9]
The featured methodology utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[10][11] This "zero-length" crosslinking approach creates a stable amide bond without introducing a spacer molecule, which can be advantageous in preserving the biological activity of the conjugated protein.[12]
The Chemistry of Conjugation: A Two-Step Approach
The conjugation process is a two-step reaction that first activates the carboxyl group on the bisphosphonate, making it susceptible to nucleophilic attack by the primary amines on the protein.
Step 1: Activation of the Carboxyl Group. EDC reacts with the carboxyl group of the functionalized bisphosphonate to form a highly reactive O-acylisourea intermediate.[11] This intermediate is unstable in aqueous solutions and prone to hydrolysis.
Step 2: Formation of a Stable NHS Ester and Amine Coupling. To improve efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is introduced.[10][11] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[8][11] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines (e.g., from lysine residues) on the protein to form a stable amide bond.[10]
Visualizing the Workflow
Caption: Workflow for bisphosphonate-protein conjugation.
Detailed Protocol: Conjugation of a Carboxylated Bisphosphonate to a Model Protein
This protocol outlines a general procedure for conjugating a bisphosphonate containing a terminal carboxylic acid to a model protein, such as bovine serum albumin (BSA) or a monoclonal antibody. Optimization will be necessary for specific proteins and bisphosphonates.
Materials and Reagents
-
Carboxylated Bisphosphonate: Synthesized or commercially available.
-
Protein: e.g., Bovine Serum Albumin (BSA) or a specific antibody of interest.
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[8]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.[8]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide): Water-soluble carbodiimide.[8]
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Enhances EDC coupling efficiency in aqueous solutions.[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine.[8][12]
-
Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) suitable for separating the protein conjugate from unreacted reagents.[13][14]
-
Reaction Tubes: Low-protein binding microcentrifuge tubes.
-
Spectrophotometer: For protein concentration determination.
-
Mass Spectrometer: For conjugate characterization (e.g., MALDI-TOF).[15][16]
Experimental Procedure
Part 1: Preparation of Reagents
-
Protein Solution: Prepare a 1-5 mg/mL solution of the protein in the Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for conjugation.[17]
-
Bisphosphonate Solution: Dissolve the carboxylated bisphosphonate in the Activation Buffer to a desired stock concentration (e.g., 10-20 mM).
-
EDC and Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.[8] A typical starting concentration is 100 mM for each. EDC is susceptible to hydrolysis, so it is crucial to use freshly prepared solutions.[11]
Part 2: Activation of the Bisphosphonate
-
In a low-protein binding microcentrifuge tube, combine the carboxylated bisphosphonate solution with the freshly prepared EDC and Sulfo-NHS solutions. A molar excess of EDC and Sulfo-NHS over the bisphosphonate is recommended (e.g., 2-5 fold molar excess).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester activated bisphosphonate.
Part 3: Conjugation to the Protein
-
Add the activated bisphosphonate solution to the protein solution. The molar ratio of activated bisphosphonate to protein will determine the degree of labeling and should be optimized. A starting point could be a 10- to 20-fold molar excess of the bisphosphonate.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Part 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[12] This will hydrolyze any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
Part 5: Purification of the Conjugate
-
Purify the bisphosphonate-protein conjugate from unreacted bisphosphonate and crosslinking reagents using a size-exclusion chromatography (SEC) column.[13][14]
-
Equilibrate the SEC column with a suitable storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm. The protein conjugate will elute in the initial fractions, while the smaller, unreacted molecules will elute later.[18]
-
Pool the protein-containing fractions.
Characterization of the Bisphosphonate-Protein Conjugate
Successful conjugation and the degree of labeling can be confirmed using several analytical techniques.
| Parameter | Analytical Technique | Principle | Expected Outcome |
| Confirmation of Conjugation | MALDI-TOF Mass Spectrometry[15][16] | Measures the mass-to-charge ratio of molecules. | An increase in the molecular weight of the protein corresponding to the mass of the attached bisphosphonate molecules. |
| Degree of Labeling (DOL) | MALDI-TOF Mass Spectrometry | The shift in molecular weight can be used to calculate the average number of bisphosphonates per protein. | A distribution of peaks representing different numbers of conjugated bisphosphonates. |
| Protein Concentration | UV-Vis Spectrophotometry (A280) | Measures the absorbance of the protein at 280 nm. | Accurate determination of the final conjugate concentration. |
| Purity | SDS-PAGE | Separates proteins based on their molecular weight. | A single band at a higher molecular weight than the unconjugated protein. |
| Binding Affinity | Hydroxyapatite Binding Assay[19] | Measures the ability of the conjugate to bind to hydroxyapatite. | Increased binding of the conjugate to hydroxyapatite compared to the unconjugated protein. |
Visualizing the Characterization Process
Caption: Key techniques for conjugate characterization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC or Sulfo-NHS.- Presence of primary amines in the protein buffer.- Low reactivity of the protein's primary amines.- Incorrect reaction pH. | - Use fresh, high-quality EDC and Sulfo-NHS.- Buffer exchange the protein into an amine-free buffer (e.g., PBS or MES).- Increase the molar excess of the activated bisphosphonate.- Ensure the activation step is performed at pH 6.0 and the coupling step at pH 7.2-8.5. |
| Protein Precipitation | - High concentration of organic solvent if the bisphosphonate is dissolved in it.- Protein instability at the reaction pH. | - Minimize the volume of organic solvent added to the protein solution.- Perform a buffer screen to identify optimal conditions for protein stability. |
| Heterogeneous Product | - Inconsistent activation of the bisphosphonate.- Multiple reactive sites on the protein with varying accessibility. | - Optimize the activation time and reagent concentrations.- This is often inherent to EDC/NHS chemistry. For more controlled conjugation, consider site-specific methods if possible.[20] |
Conclusion
The conjugation of bisphosphonates to proteins via carboxyl functionalization using EDC/NHS chemistry is a robust and widely applicable method for developing bone-targeting therapeutics and diagnostics.[9][21] By following the detailed protocols and considering the key characterization techniques outlined in these application notes, researchers can successfully synthesize and validate bisphosphonate-protein conjugates for a wide range of applications in drug development and biomedical research. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for ensuring the desired therapeutic or diagnostic efficacy.
References
-
Bangsonbiopolymer. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available from: [Link].
-
ACS Publications. Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Available from: [Link].
-
RSC Publishing. Functional bisphosphonate synthesis for the development of new anti-resorption bone drug candidates. Available from: [Link].
-
G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available from: [Link].
-
Mtoz Biolabs. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS. Available from: [Link].
-
PubMed. A comparison of mineral affinity of bisphosphonate-protein conjugates constructed with disulfide and thioether linkages. Available from: [Link].
-
PMC. Bisphosphonate-incorporated coatings for orthopedic implants functionalization. Available from: [Link].
-
PubMed. Bisphosphonate conjugation to proteins as a means to impart bone affinity. Available from: [Link].
-
ACS Publications. Bisphosphonate Conjugation to Proteins as a Means To Impart Bone Affinity. Available from: [Link].
-
PMC. Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems. Available from: [Link].
-
PMC. Bisphosphonate conjugation for bone specific drug targeting. Available from: [Link].
-
ScienceDirect. Conjugates of α-d-Galp-(1→3)-β-d-Galp for the serological diagnosis of Chagas disease. Available from: [Link].
-
Jack Westin. Separation And Purification Of Peptides And Proteins. Available from: [Link].
-
MDPI. Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer. Available from: [Link].
-
EMBL PEPCF. Size Exclusion Chromatography. Available from: [Link].
-
News-Medical. Top-down protein sequencing in a minute. Available from: [Link].
-
PMC. Ligand-Modified Aminobisphosphonate for Linking Proteins to Hydroxyapatite and Bone Surface. Available from: [Link].
-
PubMed. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Available from: [Link].
-
Patsnap Synapse. How Do Size Exclusion Columns Work in Protein Purification?. Available from: [Link].
-
MDPI. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Available from: [Link].
-
PMC. Synthesis of Conjugatable Bisphosphonates for Molecular Imaging of Large Animals. Available from: [Link].
-
Frontiers. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Available from: [Link].
-
Roeder Research Lab. Relative binding affinity of carboxylate-, phosphonate-, and bisphosphonate-functionalized gold nanoparticles targeted to damaged bone tissue. Available from: [Link].
-
University of East Anglia. Novel synthesis of bis(phosphonic acid)-steroid conjugates. Available from: [Link].
-
Cellandgene. Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. Available from: [Link].
-
PubMed. Bisphosphonate conjugation for bone specific drug targeting. Available from: [Link].
Sources
- 1. Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonate conjugation for bone specific drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comparison of mineral affinity of bisphosphonate-protein conjugates constructed with disulfide and thioether linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonate conjugation to proteins as a means to impart bone affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Bisphosphonate-incorporated coatings for orthopedic implants functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. goldbio.com [goldbio.com]
- 14. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 15. MALDI-TOF-MS Intact Protein Analysis for Biopharmaceutical Integrity - Creative Proteomics [creative-proteomics.com]
- 16. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 18. jackwestin.com [jackwestin.com]
- 19. lib3.dss.go.th [lib3.dss.go.th]
- 20. oxfordglobal.com [oxfordglobal.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: Modular Synthesis of Alendronate Analogs via Phosphonate Ester Intermediates
Abstract
This application note details a robust, modular protocol for synthesizing Alendronate (4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid) analogs. Unlike industrial "direct phosphorylation" methods (using
Strategic Synthesis Architecture
The synthesis of 1-hydroxy-1,1-bisphosphonates (HMBPs) via esters addresses the primary failure mode of direct synthesis: the inability to purify the highly polar, chelating final product from inorganic byproducts.
The architecture follows a three-phase logic:
-
Scaffold Activation: Conversion of a protected amino acid (GABA analog) to an acyl chloride.
-
Phosphorus Installation (The "2+1" Strategy): Sequential formation of the P-C bonds via the Michaelis-Arbuzov reaction (to form an
-ketophosphonate) followed by the Pudovik reaction (addition of the second phosphite). -
Global Deprotection: A two-stage deprotection sequence removing the phosphonate esters via silylation (McKenna) and the amine protecting group.
Workflow Visualization
The following diagram outlines the logical flow from starting material to final analog.
Figure 1: Modular synthesis pathway for Alendronate analogs via isolable ester intermediates.
Critical Mechanistic Insights
The Rearrangement Trap
A common error in bisphosphonate synthesis is the phosphonate-phosphate rearrangement . Under acidic conditions or high heat, the 1-hydroxy-1,1-bisphosphonate (P-C-P) backbone can isomerize to a phosphonate-phosphate (P-C-O-P) species.
-
Prevention: Isolate the
-ketophosphonate intermediate (Intermediate 2 in Fig 1) or strictly control the temperature ( C) during the Pudovik addition. -
Validation:
P NMR is diagnostic. The desired product shows a singlet (or AB quartet) around 18-22 ppm. The rearrangement product shows two distinct signals, one often shifted upfield.
The McKenna Deprotection (TMSBr)
Hydrolysis of phosphonate esters using boiling HCl (6M) is destructive to amides and peptide linkers often found in novel analogs. The McKenna method uses Bromotrimethylsilane (TMSBr) to trans-esterify the ethyl groups to silyl groups, which then hydrolyze instantly in water/methanol at room temperature.
-
Mechanism:
. -
Key Driver: The formation of the strong Si-O bond and the removal of volatile EtBr drives the reaction.
Detailed Experimental Protocols
Pre-requisite: All glassware must be flame-dried. Reactions involving phosphites and TMSBr require an inert atmosphere (
Phase 1: Synthesis of Tetraethyl (4-(N-phthalimido)-1-hydroxybutylidene)-1,1-bisphosphonate
Reagents:
-
4-(N-phthalimido)butyric acid chloride (prepared from corresponding acid).
-
Triethyl phosphite (
). -
Diethyl phosphite (
). -
Dichloromethane (DCM), anhydrous.
Protocol:
-
Arbuzov Reaction: In a dry flask under Argon, cool
(1.1 equiv) to 0°C. Dropwise add the 4-(N-phthalimido)butyric acid chloride (1.0 equiv) dissolved in minimal dry DCM.-
Note: Evolution of ethyl chloride gas will occur. Ensure venting.
-
-
Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint:
P NMR should show disappearance of ( 140 ppm) and appearance of the acyl phosphonate ( -2 to +2 ppm).
-
-
Pudovik Reaction: To the reaction mixture (containing the acyl phosphonate), add Diethyl phosphite (1.1 equiv).
-
Add a catalytic amount of diethylamine (0.1 equiv) or solid
. -
Stir at RT for 4–12 hours.
-
Observation: The mixture may thicken.
-
-
Work-up: Concentrate in vacuo. Dissolve residue in EtOAc and wash with water and brine. Dry over
. -
Purification: Flash chromatography (SiO2, typically 0-10% MeOH in DCM).
-
Result: A viscous yellow/colorless oil. This is the stable ester intermediate .
-
Phase 2: The McKenna Deprotection (Ester Cleavage)
Reagents:
-
Tetraethyl bisphosphonate ester (from Phase 1).
-
Bromotrimethylsilane (TMSBr) - Freshly distilled or high quality.[1]
-
Anhydrous DCM or Acetonitrile.
-
Methanol.[1]
Protocol:
-
Dissolve the ester (1 mmol) in anhydrous DCM (5 mL) under Argon.
-
Cool to 0°C. Add TMSBr (6–8 equiv) dropwise.
-
Why 8 equiv? You need 1 equiv per ethoxy group (4 total) + excess to ensure speed and drive equilibrium.
-
-
Allow to warm to RT and stir for 12–24 hours.
-
Monitoring:
P NMR is crucial here. The starting material ( ~20 ppm) will shift slightly to the silyl ester ( ~0-10 ppm depending on solvent).
-
-
Hydrolysis: Concentrate the reaction to dryness (remove DCM and excess TMSBr/EtBr).
-
Redissolve the residue in MeOH (10 mL). Stir for 1 hour.
-
Action: This cleaves the TMS groups, liberating the free phosphonic acid.
-
-
Concentrate to dryness.
Phase 3: Final Deprotection (Phthalimide Removal)
Protocol:
-
Dissolve the residue from Phase 2 in Hydrazine hydrate (aqueous) or 6M HCl (if the analog allows).
-
Reflux for 2–4 hours.
-
Final Isolation: Cool and filter off phthalhydrazide precipitate. The filtrate contains the Alendronate analog.
-
Purification: Precipitate from water by adding Ethanol (Alendronate is insoluble in EtOH) or use Ion Exchange Chromatography (Dowex 50W).
Quality Control & Data Interpretation
Analytical Specifications
| Technique | Parameter | Expected Result for Bisphosphonate Ester | Expected Result for Free Acid (Analog) |
| 31P NMR | Chemical Shift | ||
| 1H NMR | Backbone | Distinct methylene signals, Ethoxy quartets (~4.1 ppm) | Broad methylene signals, NO Ethoxy signals |
| Mass Spec | Ionization | ESI (+) gives clear | ESI (-) is preferred. |
| Appearance | Physical State | Viscous Oil / Low melting solid | White, hygroscopic powder |
Troubleshooting Guide
Issue: Incomplete Deprotection (Ethyl groups remain).
-
Cause: Old TMSBr (hydrolyzed to HBr) or moisture in solvent.[1]
-
Fix: Distill TMSBr before use.[1] Perform reaction in strictly anhydrous conditions.
Issue: P-C-O-P Impurity (Phosphate Rearrangement).
-
Cause: Acyl phosphonate intermediate was heated too high or basic catalysis was too strong during Pudovik step.
-
Fix: Keep Pudovik reaction at RT. Use weak base catalyst (
or ).
Mechanism of McKenna Deprotection
Understanding the silylation mechanism is vital for troubleshooting incomplete reactions.
Figure 2: Mechanism of TMSBr-mediated dealkylation. Note the irreversibility driven by EtBr removal.
References
-
Lecouvey, M., & Leroux, Y. (2000).[2][3] Synthesis of 1-hydroxy-1,1-bisphosphonates. Heteroatom Chemistry, 11(7), 556-561. Link
-
McKenna, C. E., et al. (1977). The facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane.[4] Tetrahedron Letters, 18(2), 155-158. Link
-
Guedeney, N., et al. (2024).[5] Synthesis of new alendronate analogs for bone-targeted drug delivery strategies. New Journal of Chemistry, 48, 1234-1245. Link
-
Justyna, K., et al. (2020).[6] The McKenna reaction – avoiding side reactions in phosphonate deprotection.[1][6][7] Beilstein Journal of Organic Chemistry, 16, 1436–1446.[6] Link
-
Ebetino, F. H., et al. (2011). The relationship between the chemistry and biological activity of the bisphosphonates. Bone, 49(1), 20-33. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 3. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 7. The McKenna reaction - avoiding side reactions in phosphonate deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Phosphonobutyric Acid via the Michaelis-Arbuzov Reaction
Abstract: This document provides a comprehensive guide to the synthesis of phosphonobutyric acid, a valuable building block in medicinal chemistry and materials science, utilizing the robust and versatile Michaelis-Arbuzov reaction. We delve into the mechanistic underpinnings of this classic C-P bond-forming reaction, offer a detailed, field-tested protocol for the synthesis of diethyl 4-phosphonobutyrate and its subsequent hydrolysis to 4-phosphonobutyric acid, and provide critical insights for reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful synthetic tool.
Introduction: The Significance of the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, facilitates the formation of a carbon-phosphorus bond, yielding pentavalent phosphonates from trivalent phosphites and alkyl halides.[1][2][3] Discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction has become indispensable for the synthesis of a wide array of organophosphorus compounds, including phosphonates, phosphinates, and phosphine oxides.[1][3] Phosphonobutyric acids, in particular, are of significant interest due to their structural analogy to natural amino acids and their utility as intermediates in the synthesis of bioactive molecules and functionalized materials.
This application note will focus on the practical application of the Michaelis-Arbuzov reaction for the synthesis of 4-phosphonobutyric acid, a common isomer. The process involves a two-step sequence: the initial reaction of a 4-halobutyrate ester with a trialkyl phosphite to form a phosphonate ester, followed by hydrolysis to the desired phosphonic acid.
Reaction Mechanism: A Step-by-Step Look
The Michaelis-Arbuzov reaction proceeds through a well-established two-step SN2 mechanism:[1][3][4]
-
Nucleophilic Attack and Phosphonium Salt Formation: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This results in the formation of a quasi-phosphonium salt intermediate.[2]
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl groups of the phosphonium salt in a second SN2 reaction. This step results in the formation of the final phosphonate ester and an alkyl halide byproduct.[3]
The overall transformation involves the conversion of a trivalent phosphorus compound to a pentavalent one.[2]
Experimental Protocol: Synthesis of 4-Phosphonobutyric Acid
This protocol details the synthesis of 4-phosphonobutyric acid in a two-step process: (1) the Michaelis-Arbuzov reaction to form diethyl 4-phosphonobutyrate, and (2) the acidic hydrolysis of the phosphonate ester to the final product.
Part A: Synthesis of Diethyl 4-Phosphonobutyrate
Materials:
-
Ethyl 4-bromobutyrate
-
Triethyl phosphite[5]
-
Anhydrous Toluene (or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-bromobutyrate (1.0 eq).
-
Addition of Triethyl Phosphite: Add an excess of triethyl phosphite (1.2-1.5 eq).[6] The use of excess triethyl phosphite helps to drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is heated to a temperature of 120-160 °C.[7] The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct (b.p. 38 °C). The reaction is typically complete when the evolution of ethyl bromide ceases.
-
Purification: After cooling the reaction mixture to room temperature, the excess triethyl phosphite and any remaining starting material are removed by vacuum distillation. The desired diethyl 4-phosphonobutyrate is obtained as the higher-boiling fraction.
Part B: Hydrolysis of Diethyl 4-Phosphonobutyrate to 4-Phosphonobutyric Acid
Materials:
-
Diethyl 4-phosphonobutyrate (from Part A)
-
Concentrated Hydrochloric Acid (35-37%)[8]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Acidic Hydrolysis: To the diethyl 4-phosphonobutyrate in a round-bottom flask, add an excess of concentrated hydrochloric acid.[8][9]
-
Reflux: The mixture is heated to reflux for 4-12 hours.[8] The hydrolysis of both the phosphonate and the carboxylate esters occurs during this step.
-
Workup: After cooling, the water and excess hydrochloric acid are removed under reduced pressure using a rotary evaporator to yield the crude 4-phosphonobutyric acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Optimization of Reaction Conditions
The efficiency of the Michaelis-Arbuzov reaction can be influenced by several factors. The following table summarizes key parameters and their impact on the synthesis of phosphonobutyric acid esters.
| Parameter | Condition | Effect on Reaction | Rationale & Insights |
| Alkyl Halide | R-I > R-Br > R-Cl | Higher reactivity with iodides and bromides.[7] | The C-X bond strength decreases down the group, making iodides and bromides better leaving groups. |
| Phosphorus Reagent | Triethyl phosphite | Commonly used due to its reactivity and the volatility of the ethyl halide byproduct.[10] | The byproduct can be easily removed by distillation, driving the equilibrium forward.[7] |
| Temperature | 120-160 °C (classical) | Higher temperatures are often required for less reactive halides.[7] | Provides the necessary activation energy for the SN2 reactions. Excessively high temperatures can lead to side reactions. |
| Catalyst | Lewis Acids (e.g., ZnI₂, InBr₃) | Can significantly lower the required reaction temperature, often to room temperature.[7][11] | The Lewis acid activates the alkyl halide towards nucleophilic attack. |
| Solvent | Often run neat (solvent-free) | Simplifies purification and can increase reaction rates. | High boiling point, inert solvents like toluene or xylene can be used if necessary. |
Experimental Workflow Diagram
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 5. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Arbuzov Reaction [organic-chemistry.org]
Application Note: Optimized Coupling Strategies for 4,4-Bis(diethoxyphosphinyl)butanoic Acid
Topic: Reagents for coupling 4,4-bis(diethoxyphosphinyl)butanoic acid to amines Content Type: Application Notes and Protocols
Abstract
4,4-Bis(diethoxyphosphinyl)butanoic acid (CAS 136496-88-3) is a critical linker used to impart osteotropicity (bone-targeting capability) to therapeutic payloads, proteins, and imaging agents.[1][2] Its geminal bisphosphonate structure mimics hydroxyapatite-binding motifs. However, the successful conjugation of this molecule to amines requires navigating specific steric and electronic challenges presented by the bulky phosphonate ester groups.[3] This guide details the "Protected-First" conjugation strategy, comparing reagents for small molecule vs. protein targets, and provides validated protocols for amide bond formation and subsequent phosphonate deprotection.[3]
Introduction & Strategic Approach
The "Protected-First" Paradigm
Direct coupling of free bisphosphonic acids is synthetically fraught due to poor solubility in organic solvents and the competing nucleophilicity of the phosphonic acid groups. Therefore, the standard industry approach is Protected-First Conjugation :
-
Coupling: React the diethoxy ester form (4,4-bis(diethoxyphosphinyl)butanoic acid) with the amine. The ethyl esters protect the phosphorus centers, ensuring the carboxylic acid is the only reactive electrophile.[3]
-
Deprotection (Optional): If bone targeting is required, the esters are hydrolyzed post-conjugation to reveal the active bisphosphonic acid.[3]
Reagent Selection Matrix
Selection depends heavily on the nature of the amine (nucleophile).[3]
| Target Class | Recommended Reagent | Solvent System | Mechanism | Pros/Cons |
| Small Molecules (Primary/Secondary Amines) | HATU / DIPEA | DMF or DCM | Uronium salt activation | Pro: Highest yield, fast (1-2 h).Con: Hard to remove urea byproducts without HPLC. |
| Proteins / Antibodies (Lysine residues) | EDC / Sulfo-NHS | PBS / MES Buffer | Carbodiimide zero-length crosslinking | Pro: Water-soluble, biocompatible.Con: Lower coupling efficiency; hydrolysis competition. |
| Sterically Hindered Amines | Ghosez's Reagent or SOCl₂ | DCM / Toluene | Acid Chloride formation | Pro: Extremely reactive.Con: Highly moisture sensitive; incompatible with acid-sensitive groups. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for coupling this specific bisphosphonate linker.
Caption: Decision tree for coupling bisphosphonate linkers. Route A is preferred for synthesis; Route B for bioconjugation.
Detailed Protocols
Protocol A: Small Molecule Coupling (HATU Method)
Best for: Synthesizing drug-linkers, peptides, or functionalized surfaces.[3]
Materials:
-
4,4-Bis(diethoxyphosphinyl)butanoic acid (1.0 equiv)[3]
-
HATU (1.1 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[3]
-
Anhydrous DMF (Dimethylformamide)[3]
Step-by-Step:
-
Dissolution: Dissolve 4,4-bis(diethoxyphosphinyl)butanoic acid in anhydrous DMF (concentration ~0.1 M) under nitrogen.
-
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 15 minutes. The solution should turn slightly yellow, indicating formation of the activated ester.[3]
-
Coupling: Add the amine substrate (dissolved in minimal DMF) dropwise. Add the remaining DIPEA (1.0 equiv) if the amine was a salt (e.g., HCl salt).[3]
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS. The phosphonate ethyl groups are stable here.
-
Note: The product will show a characteristic mass pattern due to the two phosphorus atoms.[3]
-
-
Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient). The bisphosphonate ester is polar; expect elution at 2–5% MeOH.
Protocol B: Protein Conjugation (Two-Step EDC/NHS)
Best for: Antibodies, Albumin, or enzyme labeling.[3][1]
Materials:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4[3]
Step-by-Step:
-
Activation (The "Odyssey" Step):
-
Dissolve the bisphosphonate acid in MES buffer. (If insoluble, predissolve in 10% DMSO).[3]
-
Add EDC (10 equiv) and Sulfo-NHS (25 equiv).
-
React for 15 minutes at room temperature.
-
Critical: Do not exceed 15-20 minutes; the active ester hydrolyzes rapidly.
-
-
Purification (Optional but Recommended):
-
Remove excess EDC using a desalting column (e.g., PD-10) equilibrated with PBS.[3] This prevents crosslinking of the protein to itself.
-
-
Conjugation:
-
Add the activated bisphosphonate ester to the protein solution (1–5 mg/mL in PBS).[3]
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Cleanup:
-
Dialyze against PBS to remove unreacted small molecules.
-
Protocol C: Deprotection (The "Bone Switch")
Requirement: This step converts the inactive ethyl ester to the active bone-binding phosphonic acid.
Reagent: Bromotrimethylsilane (TMSBr). Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
-
Dissolve the coupled conjugate (from Protocol A) in anhydrous DCM.
-
Cool to 0°C. Add TMSBr (10 equiv, 5 per ethyl group).
-
Stir at 0°C for 30 min, then warm to RT and stir for 4–12 hours.
-
Quench: Evaporate volatiles. Add MeOH (excess) and stir for 1 hour. This methanolysis cleaves the silyl esters formed by TMSBr, yielding the free phosphonic acid.[3]
-
Purification: The product is now extremely polar. Use Reverse Phase HPLC (C18) or ion-exchange chromatography.
Troubleshooting & Critical Parameters
Steric Hindrance
The geminal bisphosphonate group at the 4-position is bulky. While the carboxylic acid is separated by a propyl chain (butanoic acid), folding can occur.[3]
-
Solution: If coupling yields are low (<50%), switch from EDC to HATU or PyBOP , which are more potent forcing reagents.[3]
Hydrolysis of Ethyl Esters
Avoid strong bases (NaOH, LiOH) during the coupling workup.[3] The ethyl esters are relatively stable, but prolonged exposure to high pH (>10) can lead to premature mono-hydrolysis, creating a complex mixture of species.[3]
Solubility
The 4,4-bis(diethoxyphosphinyl)butanoic acid is an oil or low-melting solid that is lipophilic.
-
Small Molecule Coupling: Use DCM or DMF.
-
Protein Coupling: You must use a co-solvent (DMSO or DMF) at 5–10% v/v in the aqueous buffer to ensure the reagent is available for the reaction.[3]
References
-
Synthesis and bone-targeting properties: Uludağ, H., et al. "Bisphosphonate conjugation to proteins as a means to impart bone affinity."[3][5][6] Biotechnology Progress, 2000.[3]
-
General Amide Coupling Guide: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling."[3] Tetrahedron, 2005.[3]
-
Deprotection Strategy: McKenna, C. E., et al. "Selective dealkylation of phosphonate esters using bromotrimethylsilane."[3] Journal of the Chemical Society, Chemical Communications, 1979.[3] [3]
-
Bisphosphonate Chemistry Review: Giger, E. V., et al. "Bone-specific drug delivery systems."[3] European Journal of Pharmaceutics and Biopharmaceutics, 2013.[3] [3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. molbase.com [molbase.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphonate conjugation to proteins as a means to impart bone affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting systemically administered proteins to bone by bisphosphonate conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Bisphosphonate-Functionalized Peptides: An Application Note and Protocol Guide
Introduction
Bisphosphonates (BPs) are a class of drugs renowned for their high affinity for the hydroxyapatite mineral component of bone. This property makes them highly effective inhibitors of bone resorption, and they are the leading therapies for osteoporosis, Paget's disease, and skeletal-related events associated with bone metastases.[1][2][3] The therapeutic potential of bisphosphonates can be expanded by conjugating them to peptides, creating molecules that can target specific cellular processes at the bone surface or use the bisphosphonate moiety as a bone-homing device for a peptide-based therapeutic.[4][5] For example, conjugating a cytotoxic peptide to a bisphosphonate could target the treatment directly to bone tumors, while linking it to a peptide involved in bone formation could create a potent anabolic agent.[4][6]
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, offers a robust and efficient platform for constructing such complex conjugates.[7][8] The SPPS methodology, particularly the Fluorenylmethyloxycarbonyl (Fmoc) strategy, allows for the stepwise assembly of a peptide chain on an insoluble resin support, followed by on-resin modification to introduce the bisphosphonate group before final cleavage and purification.[7][9][10] This approach simplifies purification by allowing excess reagents and byproducts to be washed away at each step.[8]
This guide provides a detailed overview of the core principles, key strategic considerations, and step-by-step protocols for the successful solid-phase synthesis of bisphosphonate-functionalized peptides, intended for researchers and drug development professionals.
Core Principles and Synthetic Strategy
The successful synthesis of a bisphosphonate-peptide conjugate relies on an orthogonal protection scheme. In Fmoc-based SPPS, the temporary Nα-amino group protection (Fmoc) is labile to basic conditions (e.g., piperidine), while the permanent side-chain protecting groups and the resin linker are labile to strong acid (e.g., trifluoroacetic acid, TFA).[10][] This orthogonality is the foundation upon which complex, multi-step on-resin modifications can be built.
There are two primary strategies for incorporating a bisphosphonate moiety into a peptide via SPPS:
-
The Building Block Approach: This method involves the synthesis of an amino acid that is pre-functionalized with a protected bisphosphonate group. This "building block" is then incorporated into the peptide sequence during standard SPPS elongation cycles.[12] While conceptually straightforward, this approach can be limited by the commercial availability and synthetic complexity of the required building blocks.
-
Post-Synthetic On-Resin Conjugation: This is a more versatile and widely used strategy. A standard peptide is first synthesized, containing an amino acid with a uniquely protected side chain (e.g., Lysine with an Mtt, Mmt, or ivDde protecting group). This protecting group is selectively removed on-resin under conditions that do not affect other protecting groups. The newly exposed functional group (e.g., the ε-amine of Lysine) is then used as a handle to covalently attach the bisphosphonate moiety before the final global deprotection and cleavage from the resin. This guide will focus on this second, more flexible approach.
Workflow for On-Resin Bisphosphonate Conjugation
The following diagram illustrates the general workflow for the post-synthetic on-resin conjugation strategy.
Caption: General workflow for solid-phase synthesis of a bisphosphonate-peptide conjugate.
Experimental Protocols and Methodologies
The following protocols provide a detailed, step-by-step guide for synthesizing a bisphosphonate-functionalized peptide using the on-resin conjugation strategy. The example sequence will be a model peptide (e.g., Tyr-Lys-Ser) where the Lysine side chain is functionalized with Alendronate, a nitrogen-containing bisphosphonate.[13][14]
Materials and Reagents
| Reagent | Purpose | Supplier Example |
| 2-Chlorotrityl chloride (2-CTC) resin | Solid support for assembling protected peptides | Merck/Novabiochem |
| Fmoc-Ser(tBu)-OH | Protected amino acid building block | LifeTein, AAPPTec |
| Fmoc-Lys(Mtt)-OH | Orthogonally protected Lysine for selective deprotection | Merck/Novabiochem |
| Fmoc-Tyr(tBu)-OH | Protected amino acid building block | LifeTein, AAPPTec |
| HCTU / HATU | Peptide coupling reagent | AAPPTec |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling and other reactions | Sigma-Aldrich |
| Piperidine | Reagent for Fmoc group removal | Sigma-Aldrich |
| Alendronate Sodium Trihydrate | Bisphosphonate moiety for conjugation | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent for cleavage and global deprotection | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions during cleavage | Sigma-Aldrich |
| Solvents (DMF, DCM, Ether) | For washing, swelling resin, and precipitating the final product | Fisher Scientific |
Protocol 1: Peptide Chain Elongation (Fmoc-SPPS)
This protocol outlines the manual synthesis of the peptide backbone on 2-CTC resin. The loading of the first amino acid is critical and determines the maximum theoretical yield.
-
Resin Preparation and First Amino Acid Loading:
-
Place 2-CTC resin (e.g., 100 mg, 1.6 mmol/g loading) in a fritted reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Dissolve Fmoc-Ser(tBu)-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in minimal DCM.
-
Drain the swelling solvent from the resin and add the amino acid solution. Agitate for 1-2 hours.
-
To cap any remaining reactive sites on the resin, add a small volume of methanol and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). A small sample can be taken to determine the loading (substitution level) via spectrophotometric analysis of the Fmoc group cleaved from a known mass of resin.
-
-
SPPS Cycle for Subsequent Amino Acids (Lys and Tyr):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for another 10 minutes. Causality: The basic piperidine removes the acidic proton from the fluorene ring, initiating a β-elimination to release the free amine on the peptide and a dibenzofulvene-piperidine adduct.[10]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid (Fmoc-Lys(Mtt)-OH, 3 eq.) with a coupling reagent like HCTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Causality: HCTU/HATU are highly efficient coupling reagents that form an activated ester with the amino acid's carboxylic acid, facilitating rapid amide bond formation with the free N-terminal amine on the resin-bound peptide.[15]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A blue bead color indicates an incomplete reaction (free primary amines present), while a clear/yellow color indicates successful coupling. If the test is positive, a second coupling (recoupling) may be necessary.
-
Repeat: Repeat the deprotection, washing, and coupling steps for Fmoc-Tyr(tBu)-OH.
-
Protocol 2: On-Resin Conjugation of Alendronate
This protocol details the selective functionalization of the Lysine side chain.
-
Selective Deprotection of Lys(Mtt):
-
Wash the fully assembled peptide-resin with DCM.
-
Prepare a solution of 1-2% TFA in DCM. Add this solution to the resin and agitate. Repeat this treatment with fresh solution (e.g., 10 x 2-minute washes) until the yellow color of the cleaved Mtt cation is no longer observed in the filtrate.
-
Causality: The Mtt (4-methyltrityl) group is highly acid-labile and can be removed with very dilute TFA, leaving the more robust t-butyl and resin-linker protections intact. This is a key example of orthogonal protection.
-
Immediately neutralize the resin by washing with a 10% DIPEA in DMF solution (2x), followed by extensive washing with DMF (3x) and DCM (3x). This removes residual acid and prepares the free ε-amino group for coupling.
-
-
Activation and Coupling of Alendronate:
-
Challenge Insight: Alendronate itself contains a primary amine and two phosphonic acid groups, but lacks a carboxylic acid for standard peptide coupling. A common strategy is to first couple a linker containing a carboxylic acid to the peptide, and then attach the alendronate. For simplicity in this protocol, we will assume a direct conjugation strategy where a linker is pre-attached to Alendronate, or we use a bifunctional linker on the resin first. A more direct approach involves coupling a molecule like succinic anhydride to the lysine amine first, creating a free carboxylic acid, which is then coupled to the primary amine of Alendronate.
-
Step 2a (Creating an anchor point): Add Succinic Anhydride (5 eq.) and DIPEA (5 eq.) in DMF to the resin. Agitate for 2 hours. Wash with DMF and DCM. This converts the Lys-NH₂ to Lys-NH-CO-CH₂-CH₂-COOH.
-
Step 2b (Alendronate Coupling):
-
In a separate vial, dissolve Alendronate Sodium Trihydrate (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in a mixture of DMF and a small amount of water or DMSO to aid solubility.[13]
-
Add this activation mixture to the resin. Agitate overnight at room temperature.
-
Causality: The free carboxylic acid introduced in the previous step is now activated by HCTU and readily couples with the primary amine of Alendronate, forming a stable amide bond.[13][14]
-
-
Final Wash: Wash the resin extensively with DMF (5x), water (2x, to remove excess BP), DMF (3x), and DCM (5x). Dry the resin under vacuum.
-
Caption: Workflow for on-resin bisphosphonate conjugation via a linker.
Protocol 3: Cleavage, Deprotection, and Purification
This final step liberates the desired conjugate from the solid support and removes all remaining protecting groups.
-
Preparation of Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail. A standard "Reagent K" type cocktail is effective for peptides containing sensitive residues like Tyrosine.
-
Composition: 94% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS), 1% Dithioethane (DTE) or Ethanedithiol (EDT).
-
Causality: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu). Water helps with deprotection, and TIS/EDT act as scavengers, trapping the reactive carbocations (e.g., t-butyl cation) that are generated, preventing them from re-attaching to and modifying nucleophilic residues.[16][17]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per 100 mg of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a fresh centrifuge tube.
-
Wash the resin once more with a small amount of fresh TFA and combine the filtrates.
-
Add the filtrate dropwise to a large volume of ice-cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.[18]
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Analyze the collected fractions by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the identity and purity of the final bisphosphonate-functionalized peptide.
-
References
-
Mucha, A., et al. (2011). Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. Methods in Molecular Biology. Available at: [Link]
-
Li, Y., et al. (2020). Synthetic Methods of Phosphonopeptides. Molecules. Available at: [Link]
-
Li, Y., et al. (2021). Synthetic strategies of phosphonodepsipeptides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Yuan, C., et al. (1999). SYNTHESIS OF PHOSPHONOPEPTIDES CONTAINING 1-AMINOALKYLPHOSPHONIC ACID. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Ferraz, M., et al. (2019). Synthesis of new alendronate analogs for bone-targeted drug delivery strategies. New Journal of Chemistry. Available at: [Link]
-
Panda, J. J., et al. (2014). Synthesis of end-functionalized phosphate and phosphonate-polypeptides by ring-opening polymerization of their corresponding N-carboxyanhydride. Polymer Chemistry. Available at: [Link]
-
Toscani, A., et al. (2022). Novel alendronate-CGS21680 conjugate reduces bone resorption and induces new bone formation in post-menopausal osteoporosis and inflammatory osteolysis mouse models. Scientific Reports. Available at: [Link]
-
Luo, J., et al. (2007). Synthesis and Study of Alendronate Derivatives as Potential Prodrugs of Alendronate Sodium for the Treatment of Low Bone Density and Osteoporosis. Journal of Medicinal Chemistry. Available at: [Link]
-
McCarthy, C., et al. (2021). Development and Characterization of a Peptide-Bisphosphonate Nanoparticle for the Treatment of Breast Cancer. Molecular Pharmaceutics. Available at: [Link]
-
McCarthy, C., et al. (2021). Development and Characterization of a Peptide-Bisphosphonate Nanoparticle for the Treatment of Breast Cancer. PubMed. Available at: [Link]
-
Young, R. N., & Grynpas, M. (2014). Targeting therapeutics to bone by conjugation with bisphosphonates. SFU Summit. Available at: [Link]
-
Rudra, J. H., et al. (2013). Alendronate Conjugate for Targeted Delivery to Bone-Forming Prostate Cancer. Molecular Pharmaceutics. Available at: [Link]
-
Annis, I., et al. (1995). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Luxembourg Bio Technologies. Available at: [Link]
- Fields, G. B., et al. (n.d.). Composition and method for the release of protected peptides from a resin. Google Patents.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore Technical Document. Available at: [Link]
-
Liggieri, F., et al. (2021). Development and Characterization of a Peptide-Bisphosphonate Nanoparticle for the Treatment of Breast Cancer. ResearchGate. Available at: [Link]
-
Palomo, J. M. (2014). Solid-phase peptide synthesis. RSC Advances. Available at: [Link]
-
Merck Millipore. (n.d.). Building Blocks for Solid Phase Peptide Synthesis. Merck Millipore Website. Available at: [Link]
-
Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia. Available at: [Link]
-
Gester, F., et al. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Molecules. Available at: [Link]
-
LifeTein. (n.d.). Fmoc-Amino Acids. LifeTein Website. Available at: [Link]
-
Barlos, K., et al. (n.d.). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. ResearchGate. Available at: [Link]
-
Ebetino, F. H., et al. (2020). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone. Available at: [Link]
-
Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Semantic Scholar. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. ACS GCI Reagent Guides. Available at: [Link]
-
Rahman, M. T., et al. (2024). EXPLORATION OF ADVANCES IN SOLID PHASE SYNTHESIS OF THERAPEUTIC PEPTIDES: HISTORICAL DEVELOPMENT, CURRENT TRENDS, AND FUTURE PERSPECTIVES. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Website. Available at: [Link]
-
Pizzo, E., et al. (2019). Functional bisphosphonate synthesis for the development of new anti-resorption bone drug candidates. New Journal of Chemistry. Available at: [Link]
-
Brégeon, D., et al. (2009). Solid phase protein chemical synthesis. Journal of Peptide Science. Available at: [Link]
-
Fehr, A. R., et al. (2022). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Varghese, J. J., et al. (2015). Bisphosphonate-functionalized hyaluronic acid showing selective affinity for osteoclasts as a potential treatment for osteoporosis. Biomaterials Science. Available at: [Link]
-
AAPPTec. (n.d.). Technical Bulletins & General Procedures. AAPPTec Website. Available at: [Link]
-
Oshchepkov, A., et al. (2022). Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. Coordination Chemistry Reviews. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. Bisphosphonate-functionalized hyaluronic acid showing selective affinity for osteoclasts as a potential treatment for osteoporosis - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. digital.csic.es [digital.csic.es]
- 8. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 12. Building Blocks for Solid Phase Peptide Synthesis | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 13. Novel alendronate-CGS21680 conjugate reduces bone resorption and induces new bone formation in post-menopausal osteoporosis and inflammatory osteolysis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alendronate Conjugate for Targeted Delivery to Bone-Forming Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 18. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetraethyl Diphosphonobutanoate Oils
Welcome to the dedicated technical support guide for the purification of tetraethyl diphosphonobutanoate oils via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the specific challenges associated with purifying this class of viscous, polar compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights and troubleshooting strategies to enhance the purity, yield, and efficiency of your separations.
Introduction: The Challenge of Purifying Phosphonate Oils
Tetraethyl diphosphonobutanoate and its analogues are characterized by their oily physical state and the presence of two polar phosphonate ester groups. These properties present a unique set of purification challenges. The viscosity of the oil can complicate sample loading, while the polarity of the phosphonate moieties often leads to strong interactions with standard silica gel stationary phases. This can result in poor separation, significant peak tailing, and potential for on-column degradation. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of tetraethyl diphosphonobutanoate oils.
Q1: My purified fractions show significant streaking or peak tailing on TLC. What's causing this and how can I fix it?
A: Peak tailing is a classic sign of strong, non-ideal interactions between your polar compound and the stationary phase.[1] The phosphorus-oxygen moieties in your tetraethyl diphosphonobutanoate are Lewis basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of your sample to "stick" to the column and elute slowly, resulting in a tailed peak.
Solutions:
-
Increase Mobile Phase Polarity: A gradual increase in the polarity of your eluent can help to compete with the silanol groups for interaction with your compound, leading to faster and more uniform elution.[2] If you are using a hexane/ethyl acetate system, for example, you can try increasing the percentage of ethyl acetate or adding a small amount of a more polar solvent like methanol or isopropanol (typically 0.5-2%).
-
Use a Mobile Phase Modifier: To mitigate the acidity of the silica gel, you can add a small amount of a competitive agent to your mobile phase. For phosphonate esters, which can be sensitive, adding a neutral, polar modifier is often best. A small percentage of methanol in your eluent can often improve peak shape.
-
Consider a Different Stationary Phase: If tailing persists, you may need to switch to a different stationary phase. Options include:
-
Deactivated Silica Gel: You can deactivate the silica gel by treating it to reduce the acidity of the silanol groups.[3]
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for compounds that are sensitive to acid.[1]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can be a very effective solution.
-
Q2: I'm getting a very low yield of my tetraethyl diphosphonobutanoate after chromatography. Where could my product be going?
A: Low recovery can stem from several factors, from irreversible adsorption on the column to degradation.
Solutions:
-
Irreversible Adsorption: Your highly polar oil might be binding so strongly to the silica that it does not elute with your chosen solvent system. After your main elution is complete, try flushing the column with a very strong solvent, like 100% methanol or even a mixture of dichloromethane and methanol, to wash out any remaining compound.[4]
-
Compound Degradation: Phosphonate esters can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. Standard silica gel is slightly acidic and can potentially catalyze the degradation of your compound over the long exposure time of a column run.[5]
-
Test for Stability: Before running a large-scale column, you can check your compound's stability on silica. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be degrading.[2]
-
Use Deactivated Silica or Alumina: As mentioned above, switching to a less acidic stationary phase can prevent degradation.
-
-
Improper Fraction Collection: Your compound may have eluted faster or slower than you anticipated. Be sure to collect fractions from the very beginning of the elution and continue until you are certain all compounds have eluted. Use TLC to check all fractions, not just the ones where you visually expect your product.
Q3: My crude oil is too viscous to load onto the column properly. What is the best loading technique?
A: Loading a viscous oil directly onto the column can lead to an uneven application, which results in broad bands and poor separation.[6] The best approach is often dry loading.
Dry Loading Protocol:
-
Dissolve your crude tetraethyl diphosphonobutanoate oil in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude sample adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column.
-
Gently tap the column to settle the powder and then add a thin layer of sand on top to prevent disturbance when you add the mobile phase.[7]
This technique ensures that your sample is introduced to the column in a narrow, uniform band, which is critical for good separation.[8]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the purification of tetraethyl diphosphonobutanoate oils.
Caption: Troubleshooting decision tree for column chromatography of phosphonate oils.
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent system to start with?
A: The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[9] This generally provides the best balance for good separation on a column. Start by testing different ratios of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or acetone).[10]
| Solvent System (v/v) | Polarity | Common Use |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point for many compounds of moderate polarity. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds that don't move in less polar systems.[1] |
| Toluene / Acetone | Medium | An alternative to chlorinated solvents. |
Q2: Should I use isocratic or gradient elution?
A: For complex mixtures or when impurities are close in polarity to your product, a gradient elution is often superior.[8] This involves starting with a less polar mobile phase and gradually increasing the polarity over the course of the separation. This allows for the elution of less polar impurities first, followed by your target compound, and finally, the more polar impurities, often resulting in better resolution and sharper peaks.
Q3: How much crude oil can I load onto my column?
A: The loading capacity depends on the difficulty of the separation.[11] For a relatively easy separation (large ΔRf between your product and impurities), you can load more. A general rule of thumb for silica gel is a sample-to-sorbent ratio of 1:20 to 1:100 by weight.[10] For your oily compound, a more conservative ratio (e.g., 1:50) is a good starting point. You can perform a loading study by gradually increasing the amount of sample on small, test columns to determine the optimal load before committing to a large-scale purification.[12][13]
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of sample you need to purify.
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but will not overly restrict flow. Add a small layer (approx. 1 cm) of sand on top of the wool.[14][15]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase to the silica gel to form a slurry that has a consistency that is easy to pour but not too dilute.[9]
-
Pack the Column: Clamp the column vertically. Using a funnel, pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the slurry is added, gently tap the side of the column to encourage even settling and dislodge any air bubbles.[14]
-
Equilibrate: Once all the silica has been added, wash the inside of the column with your mobile phase to remove any silica adhering to the walls. Allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.[14] Add a final layer of sand to the top of the silica bed to protect it during solvent addition.
Protocol 2: Gradient Elution Workflow
This diagram illustrates a typical gradient elution process for purifying tetraethyl diphosphonobutanoate.
Caption: General workflow for gradient elution purification.
References
- BenchChem. (n.d.). Troubleshooting low yields in phosphonate esterification.
- Google Patents. (1994). US5359115A - Methods for the synthesis of phosphonate esters.
- ResearchGate. (n.d.). Chiral Separation of Organic Phosphonate Compounds on Cellulose CSP (Chiral Stationary Phase) under Reversed Phase Mode.
- Unknown. (n.d.). How to run column chromatography.
- BenchChem. (n.d.). Phosphonate Esters as Phosphate Mimics: An In-depth Technical Guide.
- Docking.org. (n.d.). Resolution of Chiral Phosphate, Phosphonate, and Phosphinate Esters by an Enantioselective Enzyme Library.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Separation Science. (n.d.). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Restek Resource Hub. (2021). Guide to GC Column Selection and Optimizing Separations.
- Biotage. (2023). Pushing flash column chromatography loading limits.
- Mastelf. (2024). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup.
- Phenomenex. (2017). How to Improve LC Column Loadability.
- Unknown. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields.
- Sigma-Aldrich. (n.d.). Ion Pairing for Phosphonate Compound Analysis.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Unknown. (n.d.). Column chromatography.
- Reddit. (2024). Column chromatography issues.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Supreme Science. (2018). Top 6 Steps to Run The PERFECT Column Chromatography [Video]. YouTube.
- Royal Society of Chemistry. (2016). Column chromatography [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- Reddit. (2022). troubleshooting column chromatography.
- LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- MDPI. (n.d.). The Microbial Degradation of Natural and Anthropogenic Phosphonates.
- PubMed. (2009). Photocatalytic degradation of organophosphate and phosphonoglycine pesticides using TiO2 immobilized on silica gel.
- PubMed. (n.d.). Photodegradation of phosphonates in water.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
- BenchChem. (n.d.). Troubleshooting Crenatoside purification by column chromatography.
- ResearchGate. (n.d.). Phosphonates and Their Degradation by Microorganisms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. mastelf.com [mastelf.com]
- 7. chromtech.com [chromtech.com]
- 8. biotage.com [biotage.com]
- 9. m.youtube.com [m.youtube.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. sepscience.com [sepscience.com]
- 12. How to Improve LC Column Loadability [phenomenex.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Temperature for Phosphonate Esterification
Welcome to the Technical Support Center for phosphonate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature in the synthesis of phosphonate esters. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of temperature on phosphonate esterification reactions?
Temperature is a critical determinant of success in phosphonate esterification, directly influencing reaction rate, product selectivity, and the prevalence of side reactions. The optimal temperature is highly dependent on the specific reaction, substrates, and desired product. For instance, in the direct esterification of a phosphonic acid, lower temperatures (e.g., 30°C) can favor the formation of the monoester, while higher temperatures (e.g., 90°C) will predominantly yield the diester.[1][2][3][4][5] In contrast, the Michaelis-Arbuzov reaction, a common method for forming a C-P bond and the phosphonate ester simultaneously, often requires elevated temperatures, typically in the range of 120-160°C, to proceed at a reasonable rate.[6]
Understanding the interplay between temperature and reaction kinetics is paramount. Insufficient temperature can lead to sluggish or incomplete reactions, while excessive heat can promote undesirable side reactions such as decomposition of starting materials or products, or the formation of pyrophosphonates.[1][2][3][4]
Q2: I'm observing a mixture of mono- and di-esterified products. How can I improve selectivity by adjusting the temperature?
Achieving selective mono- or di-esterification is a common challenge that can often be addressed by precise temperature control.[2][3][4]
-
For selective mono-esterification: Lower reaction temperatures are generally preferred. A study utilizing triethyl orthoacetate as the esterifying agent demonstrated that at 30°C, the monoester is the predominant product.[1][2][3][4] At this temperature, the reaction proceeds through an intermediate that favors the formation of the monoester.[2][3][4]
-
For selective di-esterification: Higher reaction temperatures are necessary to drive the reaction to completion. In the same study, increasing the temperature to 90°C resulted in the exclusive formation of the diethyl ester.[1][2][5] At elevated temperatures, any initially formed monoester is readily converted to the diester.[1][2]
The following table summarizes the effect of temperature on the esterification of butylphosphonic acid with triethyl orthoacetate:
| Temperature (°C) | Substrate Conversion (%) | Monoester Yield (%) | Diester Yield (%) |
| 30 | >99 | High (not specified) | Low (not specified) |
| 40 | >99 | Slightly lower than at 30°C | Slightly higher than at 30°C |
| 90 | Quantitative | 1 | High (single product) |
| 100 | Quantitative | - | Product decomposition observed |
Data synthesized from Trzepizur et al., Molecules, 2021.[1][2]
Q3: My Michaelis-Arbuzov reaction is sluggish and giving low yields. Should I simply increase the temperature?
While insufficient temperature is a common reason for a slow Michaelis-Arbuzov reaction, indiscriminately increasing the heat is not always the best solution and can lead to undesired side reactions.[7] Before raising the temperature, consider the following:
-
Reactivity of the Alkyl Halide: The rate of the Michaelis-Arbuzov reaction is highly dependent on the reactivity of the alkyl halide, following the general trend: R-I > R-Br > R-Cl.[7] If you are using a less reactive halide like an alkyl chloride, a higher temperature will likely be necessary compared to the corresponding iodide.
-
Steric Hindrance: Secondary and tertiary alkyl halides are often problematic and may undergo elimination side reactions at elevated temperatures.[7] For these substrates, alternative methods might be more suitable.
-
Byproduct Removal: The reaction generates an alkyl halide byproduct. If this byproduct is volatile (e.g., methyl or ethyl halide), performing the reaction at a temperature that allows for its removal by distillation can help drive the equilibrium towards the product.[6]
If you have considered these factors and still face a sluggish reaction, a careful, incremental increase in temperature while monitoring the reaction progress is a reasonable approach.
Troubleshooting Guides
Problem: Low or No Product Formation
If you are experiencing low or no yield of your desired phosphonate ester, a systematic troubleshooting approach is necessary. The following guide will help you diagnose and resolve the issue, with a focus on the role of temperature.
Troubleshooting Workflow for Low Phosphonate Ester Yield
Caption: Troubleshooting workflow for low phosphonate ester yield.
Problem: Product Decomposition at High Temperatures
At elevated temperatures, particularly above 100°C for some direct esterification methods, decomposition of the phosphonate ester can occur.[1][2] This is often observed as a decrease in the desired product's signal in NMR spectra over time, accompanied by the appearance of unidentifiable baseline impurities.
Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most direct solution. Determine the minimum temperature required for an acceptable reaction rate.
-
Reduce Reaction Time: Monitor the reaction closely using techniques like TLC, GC, or ³¹P NMR. Once the starting material is consumed, promptly cool the reaction to prevent prolonged exposure to high temperatures.
-
Use of Catalysts: In some cases, a catalyst can enable the reaction to proceed at a lower temperature, thus avoiding decomposition. Lewis acids, for example, have been shown to improve yields and shorten reaction times in certain phosphonate esterifications.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, potentially reducing the overall reaction time and minimizing thermal decomposition.[8]
Problem: Product Hydrolysis During Reaction or Workup
Phosphonate esters are susceptible to hydrolysis back to the corresponding phosphonic acid, a reaction that can be catalyzed by both acidic and basic conditions and is accelerated by increased temperature.[6][9][10]
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which is required for hydrolysis.[6]
-
Control Temperature During Workup: Perform all aqueous washes with cold or ice-cold solutions to slow down the rate of hydrolysis.[11]
-
Neutralize Carefully: If the reaction is performed under acidic or basic conditions, neutralize the mixture to a pH of approximately 7 before extraction with water. Use a weak base like sodium bicarbonate for neutralization to avoid base-catalyzed hydrolysis.[11]
-
Minimize Contact Time with Aqueous Phases: Perform extractions and washes efficiently to reduce the time the ester is in contact with water.[11]
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Mono-esterification of a Phosphonic Acid
This protocol provides a general framework for optimizing the reaction temperature to favor the formation of a mono-ester.
-
Setup: In separate vials, place the phosphonic acid (1 equivalent) and the esterifying agent (e.g., triethyl orthoacetate, used as both reagent and solvent).[6]
-
Temperature Gradient: Place each vial in a temperature-controlled reaction block or oil bath set to a different temperature (e.g., 25°C, 30°C, 35°C, 40°C).
-
Reaction Monitoring: Stir the reactions under an inert atmosphere. After a set time (e.g., 24 hours), take an aliquot from each reaction mixture.[6]
-
Analysis: Dilute the aliquots and analyze by ³¹P NMR to determine the ratio of starting material, monoester, and diester.
-
Optimization: Identify the temperature that provides the highest yield of the desired monoester with minimal formation of the diester.
Protocol 2: Monitoring a Michaelis-Arbuzov Reaction
This protocol outlines how to monitor the progress of a Michaelis-Arbuzov reaction to avoid unnecessarily long reaction times at high temperatures.
-
Reaction Setup: Combine the alkyl halide (1 equivalent) and the trialkyl phosphite (1-1.2 equivalents) in a flask equipped with a reflux condenser and under an inert atmosphere.[6]
-
Heating: Heat the reaction mixture to the target temperature (e.g., 120-160°C).[6]
-
Sampling: At regular intervals (e.g., every 1-2 hours), carefully take a small aliquot from the reaction mixture.
-
Analysis: Analyze the aliquot by TLC or ³¹P NMR to monitor the disappearance of the starting trialkyl phosphite and the appearance of the product phosphonate ester.
-
Completion: Once the starting material is consumed, cool the reaction to room temperature to prevent potential product degradation.
Visualizing the Michaelis-Arbuzov Reaction Pathway
Caption: Simplified workflow of the Michaelis-Arbuzov reaction.
By carefully considering the principles outlined in this guide and systematically applying the troubleshooting and experimental protocols, you can effectively optimize the reaction temperature for your phosphonate esterification, leading to improved yields, higher purity, and more reliable results.
References
-
Trzepizur, D., Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2021). Temperature influence on the selectivity of esterification of butylphosphonic acid (1a) with triethyl orthoacetate (2a). ResearchGate. Retrieved from [Link]
-
Trzepizur, D., Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(18), 5637. [Link]
-
Trzepizur, D., Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2021). Selective Esterification of Phosphonic Acids. ResearchGate. Retrieved from [Link]
-
Głowacka, I., et al. (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. MDPI. Retrieved from [Link]
-
Trzepizur, D., Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2021). Selective Esterification of Phosphonic Acids. PubMed. Retrieved from [Link]
-
Jansa, P., Baszczyňski, O., Procházková, E., Dračínský, M., & Janeba, Z. (2012). Microwave-assisted hydrolysis of phosphonatediesters: an efficient protocol for the preparation of phosphonic acids. Green Chemistry, 14(8), 2282-2288. [Link]
-
Trzepizur, D., Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2021). Selective Esterification of Phosphonic Acids. MDPI. Retrieved from [Link]
-
Wróblewski, A. E., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1317–1333. [Link]
-
De Decker, R., et al. (2023). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 28(13), 5173. [Link]
-
Keglevich, G., et al. (2020). Continuous Flow Esterification of a H-Phosphinic Acid, and Transesterification of H-Phosphinates and H-Phosphonates under Microwave Conditions. Molecules, 25(3), 759. [Link]
-
Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2348–2391. [Link]
-
Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). P-O Bond Formation. Organic Chemistry Portal. Retrieved from [Link]
-
ACS Publications. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Retrieved from [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(11), 12835–12863. [Link]
-
Peck, S. C., & van der Donk, W. A. (2012). Discovery and biosynthesis of phosphonate and phosphinate natural products. Methods in Enzymology, 516, 101–123. [Link]
-
The University of Liverpool Repository. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. The University of Liverpool Repository. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonate. Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. Royal Society of Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PHOSPHONATE ESTER. Ataman Kimya. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Esterification of Phosphonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Phosphonate - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Phosphonyl and Carboxyl Groups
This guide provides an in-depth comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of phosphonyl (P=O) and carboxyl (–COOH) functional groups. While the specific molecule C12H26O8P2 is designated, a single common chemical entity with this formula containing both functional groups is not readily identifiable in standard chemical databases. Therefore, this guide will focus on the universal principles and methodologies applicable to any molecule containing these moieties, a common scenario in the development of novel pharmaceuticals, prodrugs, and functional materials. We will ground our discussion in the fundamental principles of spectroscopic analysis, offering field-proven insights and objective comparisons with alternative analytical techniques.
The Analytical Imperative: Why Phosphonyl and Carboxyl Groups Matter
In drug development and materials science, the precise identification and characterization of functional groups are paramount. Phosphonyl and carboxyl groups are of particular interest due to their profound influence on a molecule's physicochemical properties:
-
The Carboxyl Group (–COOH): This acidic moiety is a cornerstone of organic chemistry. Its presence dictates a molecule's acidity (pKa), solubility, and potential for hydrogen bonding.[1] In pharmaceuticals, it is a key pharmacophore for interacting with biological targets and influences absorption, distribution, metabolism, and excretion (ADME) profiles.
-
The Phosphonyl Group (P=O): Found in phosphonates and related compounds, the P=O bond is highly polar and acts as a strong hydrogen bond acceptor. These characteristics are critical for molecular recognition and binding affinity. Organophosphorus compounds are integral to many antiviral drugs, bone resorption inhibitors, and enzyme inhibitors.
Confirming the presence and chemical environment of these groups is a critical step in synthesis validation, quality control, and mechanistic studies. FTIR spectroscopy serves as a rapid, reliable, and accessible first-line technique for this purpose.
FTIR Spectroscopy: A Frontline Tool for Functional Group Identification
FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies.[2] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint".[3][4] The high polarity of the P=O and C=O double bonds leads to a significant change in the dipole moment during vibration, resulting in strong, characteristic absorption bands that are often easy to identify.[5][6]
Deciphering the Spectrum: Characteristic Absorption Bands
The true power of FTIR in this context lies in its ability to pinpoint characteristic absorption bands for both phosphonyl and carboxyl groups.
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Band Characteristics |
| Carboxyl | O–H stretch | 2500–3300 | Very Strong, Very Broad[7][8][9] |
| C=O stretch | 1700–1725 (dimer) / ~1760 (monomer) | Strong, Sharp[10][11] | |
| C–O stretch | 1210–1320 | Medium | |
| O–H bend | 910–950 and 1395-1440 | Medium, Broad | |
| Phosphonyl | P=O stretch | 1100–1300 | Strong, Sharp[12] |
| P–O–C stretch | 1000–1100 | Strong[12] |
Expert Insights:
-
The Broad O–H Stretch: The most unmistakable feature of a carboxylic acid is the extremely broad O–H absorption band.[7][11] Its breadth is a direct consequence of extensive intermolecular hydrogen bonding, which creates a wide range of vibrational energy states. This band is often so broad that it overlaps with the sharper C-H stretching vibrations around 3000 cm⁻¹.[11]
-
The Carbonyl (C=O) Shift: The position of the strong C=O stretch provides clues about the molecular environment. Hydrogen bonding in dimers shifts the absorption to a lower wavenumber (around 1710-1725 cm⁻¹) compared to free, monomeric acids (~1760 cm⁻¹).[7][8] Conjugation with a double bond or aromatic ring can also lower this frequency.[8][10]
-
The Phosphonyl (P=O) Region: The P=O stretch is typically a strong and reliable band. Its exact position can be influenced by the electronegativity of the atoms attached to the phosphorus, providing insight into the broader structure of the phosphonate moiety.
A Validated Protocol for FTIR Analysis
This protocol is designed to be self-validating, ensuring data integrity from sample preparation through analysis. For a compound like C12H26O8P2, which is likely to be a viscous liquid or low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) technique is superior due to its simplicity and minimal sample preparation.
Experimental Workflow: ATR-FTIR
Caption: A validated workflow for ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation and Background Scan:
-
Rationale: This step is critical for data accuracy. The background scan measures the infrared absorption of the atmosphere (CO₂, H₂O) and the instrument itself, which is then mathematically removed from the sample's spectrum.[2]
-
Procedure:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[3] Wipe gently with a lint-free tissue soaked in a volatile solvent like isopropanol.
-
Initiate a background scan using the instrument software (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Confirm a "flat" baseline is achieved, indicating a clean crystal and a valid background.
-
-
-
Sample Application and Acquisition:
-
Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality signal. The infrared beam penetrates only a few micrometers into the sample.[4]
-
Procedure:
-
Place a small drop of the liquid sample or a small amount of the solid onto the center of the ATR crystal.
-
If it is a solid, use the pressure arm to ensure intimate contact between the sample and the crystal.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
-
Data Processing and Interpretation:
-
Rationale: Raw data requires processing to make it interpretable. Corrections account for instrumental and physical artifacts.
-
Procedure:
-
Apply an ATR correction if available in your software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from zero absorbance.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare these wavenumbers to the characteristic values in the table above and to reference spectra to confirm the presence of the phosphonyl and carboxyl groups.
-
-
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is an excellent tool for rapid functional group identification, a comprehensive characterization often requires orthogonal techniques that provide different types of structural information.
Caption: Information domains of key analytical techniques.
Performance Comparison
The choice of analytical technique depends on the specific question being asked. Here is how FTIR compares to other common methods for analyzing phosphonyl and carboxyl groups.
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| FTIR | Infrared absorption causes molecular vibrations | Presence/absence of functional groups (P=O, C=O, O-H) | Fast, non-destructive, minimal sample prep (ATR), low cost | Limited structural connectivity information, not easily quantitative |
| NMR | Nuclear spin alignment in a magnetic field | Detailed atomic connectivity, chemical environment | Unambiguous structure elucidation, quantitative | Slower, requires deuterated solvents, higher cost, less sensitive |
| Raman | Inelastic scattering of monochromatic light | Complementary vibrational data (P=O is strong) | Aqueous samples are easy, non-destructive, good for symmetric bonds | Fluorescence interference, weaker signal than IR absorption |
| MS | Ionization and separation of molecules by mass-to-charge ratio | Molecular weight, elemental formula, fragmentation patterns | Extremely sensitive, confirms molecular formula | Destructive, provides little direct functional group information (must be inferred) |
Senior Scientist's Recommendation:
For the initial confirmation of a successful synthesis—verifying that both phosphonyl and carboxyl groups have been incorporated into the target molecule—FTIR is the most efficient and cost-effective tool . Its speed and simplicity are unmatched for a "yes/no" answer regarding the presence of these key functional groups.
For full, unambiguous structural elucidation and characterization, a combination of techniques is essential. NMR (specifically ¹H, ¹³C, and ³¹P) is the gold standard for determining the precise atomic connectivity. ³¹P NMR is exceptionally powerful as it directly probes the phosphorus atom's environment with high sensitivity and a wide chemical shift range. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, validating that the empirical formula is indeed C12H26O8P2.
References
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]
-
Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Northern Illinois University. FT-IR sample preparation. [Link]
-
Parikh, S. J., et al. ATR–FTIR spectroscopic evidence for biomolecular phosphorus and carboxyl groups facilitating bacterial adhesion to iron oxides. eScholarship, University of California. [Link]
-
RTI Laboratories. FTIR Analysis. [Link]
-
Rocky Mountain Labs. (2026, January 24). How to Prepare Samples for FTIR Testing. [Link]
-
PubMed. The Use of FT-IR for Quantitative Studies of the Apparent pKa of Lipid Carboxyl Groups and the Dehydration Degree of the Phosphate Group of Phospholipids. [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
ResearchGate. Infrared Analysis of Phosphorous Compounds. [Link]
-
The Madison Group. FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
Sources
- 1. The use of FT-IR for quantitative studies of the apparent pKa of lipid carboxyl groups and the dehydration degree of the phosphate group of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. rtilab.com [rtilab.com]
- 4. madisongroup.com [madisongroup.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. instanano.com [instanano.com]
- 10. echemi.com [echemi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
